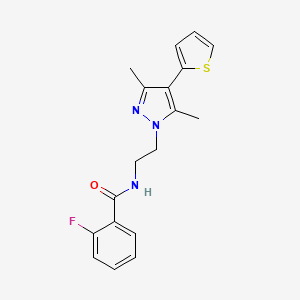

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-fluorobenzamide

Description

Properties

IUPAC Name |

N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-2-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3OS/c1-12-17(16-8-5-11-24-16)13(2)22(21-12)10-9-20-18(23)14-6-3-4-7-15(14)19/h3-8,11H,9-10H2,1-2H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEENETOEBWPNNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C2=CC=CC=C2F)C)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-fluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone in the presence of an acid catalyst.

Thiophene Substitution: The thiophene group is introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated pyrazole intermediate.

Fluorobenzamide Formation: The final step involves the amidation reaction between the pyrazole-thiophene intermediate and 2-fluorobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorine atom on the benzamide moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-fluorobenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrazole derivatives, focusing on substituent effects, synthetic strategies, and inferred physicochemical properties.

Key Observations

Substituent Effects on Pyrazole Core: The target compound’s 3,5-dimethyl groups contrast with 3,5-bis(difluoromethyl) in compound 189 . The 4-thiophen-2-yl substituent in the target compound differs from 4-phenyldiazenyl in compound 3 . Thiophene’s sulfur atom may facilitate interactions with metalloenzymes or aromatic residues, while phenyldiazenyl groups are photoreactive and used in optochemical applications.

Side Chain Diversity: The target compound’s ethyl-linked fluorobenzamide is simpler than the PEG-azide chain in compound 3 , which is designed for bioconjugation. The fluorobenzamide likely improves pharmacokinetics compared to non-fluorinated analogs.

Synthetic Strategies: Compound 3 was synthesized via azide displacement with NaN₃, followed by DCM/MeOH (97:3) column chromatography, yielding 34%. Compound 189 used a modular approach analogous to earlier examples, highlighting the scalability of pyrazole-acetamide derivatives.

Inferred Pharmacological Implications

- Thiophene vs. Phenyldiazenyl : The target compound’s thiophene may confer selectivity toward sulfur-binding enzymes (e.g., cytochrome P450), whereas phenyldiazenyl in compound 3 could limit stability under UV light.

- Fluorobenzamide vs. PEG-Azide : The fluorobenzamide’s lipophilicity may enhance blood-brain barrier penetration, contrasting with the hydrophilic PEG-azide in compound 3 , which is suited for aqueous-phase conjugation.

Biological Activity

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-fluorobenzamide is a complex organic compound that has attracted attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a unique combination of functional groups:

- Pyrazole Ring : A five-membered ring containing two nitrogen atoms, known for its diverse biological activities.

- Thiophene Ring : A sulfur-containing five-membered ring that contributes to the compound's unique chemical properties.

- Fluorobenzamide Group : An aromatic amide that enhances solubility and biological interaction.

The molecular formula is with a molecular weight of approximately 380.5 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.

- Receptor Modulation : It can bind to various receptors, altering cellular signaling pathways and influencing physiological responses.

Biological Activity

Research indicates that compounds with similar structures often exhibit various biological activities, including:

- Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

- Antimicrobial Properties : It has shown potential in inhibiting the growth of certain bacteria and fungi.

Case Studies

- Cytotoxic Activity Assay : A study on related pyrazole compounds demonstrated significant cytotoxic effects against cancer cell lines. For instance, compound 5f showed an IC50 value of 5.13 µM against the C6 glioma cell line, indicating strong potential for cancer treatment .

- Mechanism of Action Analysis : Flow cytometry studies indicated that related compounds induce apoptosis in cancer cells by causing cell cycle arrest at various phases (G0/G1, S, G2/M), suggesting a targeted approach to cancer therapy .

Comparative Analysis of Similar Compounds

| Compound Name | Structure Features | IC50 Value (µM) | Biological Activity |

|---|---|---|---|

| Compound 5f | Pyrazole derivative | 5.13 (C6) | Cytotoxic |

| 5-FU | Fluorouracil | 8.34 (C6) | Cytotoxic |

| Other Pyrazoles | Various | Varies | Anti-inflammatory |

Q & A

What are the optimal synthetic routes and reaction conditions for this compound?

Basic Research Focus:

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the pyrazole core via cyclization of hydrazine derivatives with ketones or diketones (e.g., cyclopropyl hydrazine and thiophen-2-yl ketone) under acidic/basic conditions .

- Step 2: Introduction of the fluorobenzamide moiety via nucleophilic substitution or coupling reactions (e.g., using 2-fluorobenzoyl chloride in pyridine) .

- Step 3: Purification via column chromatography and recrystallization (methanol or ethanol) .

Key Parameters: Solvent choice (pyridine, DMF), temperature (room temperature to reflux), and stoichiometric ratios.

Advanced Research Focus:

Addressing Low Yields or Side Products:

- Contradiction: Conflicting reports on optimal catalysts (e.g., Lewis acids vs. base-mediated conditions).

- Resolution: Use kinetic studies (TLC monitoring) and DOE (Design of Experiments) to identify critical variables (e.g., solvent polarity, reaction time) .

- Example: If competing N-alkylation occurs, employ protecting groups for the pyrazole nitrogen during benzamide coupling .

How to resolve discrepancies in structural characterization data (e.g., NMR vs. X-ray)?

Basic Research Focus:

- Standard Techniques:

- NMR: Confirm regiochemistry of pyrazole substitution (e.g., 3,5-dimethyl vs. 4-thiophene positioning) via NOESY or HSQC .

- MS: Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) .

- Elemental Analysis: Verify purity (>95%) before biological testing .

Advanced Research Focus:

Crystallographic Challenges:

- Issue: Disordered thiophene or fluorophenyl groups in X-ray structures due to weak intermolecular interactions.

- Resolution: Use high-resolution data (synchrotron sources) and SHELX refinement with constraints (e.g., DFIX for bond lengths) .

- Example: Hydrogen-bonding networks (N–H···N/F interactions) stabilize crystal packing; compare with analogous structures in the Cambridge Structural Database .

How to design assays for evaluating bioactivity while minimizing false positives?

Basic Research Focus:

- In Vitro Assays:

- Antimicrobial: Follow CLSI guidelines for MIC determination against Gram+/Gram- bacteria .

- Anticancer: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

Advanced Research Focus:

Addressing Data Contradictions:

- Problem: Inconsistent IC50 values across studies (e.g., cytotoxicity vs. anti-inflammatory activity).

- Resolution:

How to analyze structure-activity relationships (SAR) for pyrazole-thiophene hybrids?

Basic Research Focus:

- Core Modifications:

- Replace thiophene with furan or phenyl to assess electronic effects on bioactivity .

- Vary fluorobenzamide substituents (e.g., 2-fluoro vs. 4-fluoro) to study steric influences .

Advanced Research Focus:

Computational Integration:

- Docking Studies: Use AutoDock Vina to model interactions with PFOR enzyme’s active site (align with crystallographic data from nitazoxanide analogs) .

- MD Simulations: Assess conformational stability of the pyrazole-ethyl linker in aqueous vs. lipid bilayer environments .

How to address solubility and stability issues in pharmacological studies?

Basic Research Focus:

- Solubility Enhancement:

- Use co-solvents (DMSO/PEG 400) for in vitro studies .

- Nanoformulation (liposomes) for in vivo applications .

Advanced Research Focus:

Stability Under Physiological Conditions:

- Problem: Hydrolysis of the benzamide bond in serum.

- Resolution:

- Synthesize analogs with electron-withdrawing groups (e.g., nitro) to reduce electrophilicity .

- Conduct accelerated stability studies (40°C/75% RH) with LC-MS degradation profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.